
2-Hydroxy Atorvastatin-d5 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated form of 2-Hydroxy Atorvastatin, which is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin. This compound is primarily used in scientific research to study lipid metabolism and pharmacokinetic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated analog of Atorvastatin, a widely used medication for lowering cholesterol levels. It is a valuable reference standard in pharmaceutical research and analytical chemistry because the deuteration enhances its stability, allowing for precise tracking in metabolic studies and making it an essential tool in pharmacokinetic investigations. The molecular formula for this compound is C33H33FN2NaO6, with a molecular weight of approximately 623.63 g/mol.
Primary Applications
- HMG-CoA Reductase Inhibition this compound functions as a selective and competitive inhibitor of HMG-CoA reductase, similar to its parent compound, Atorvastatin. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein from the bloodstream. Its use as a labeled compound facilitates the study of metabolic pathways and pharmacokinetics in various biological systems, providing insights into how statins exert their effects on lipid metabolism.
- Interaction Studies Interaction studies involving this compound are crucial for understanding potential drug-drug interactions and variations in drug efficacy among different populations. The compound's deuterated nature allows for precise tracking during these interactions, providing insights into how modifications affect binding affinity and metabolic stability.
Structural Comparison
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Atorvastatin | High | Non-deuterated form; widely prescribed for hyperlipidemia. |
Rosuvastatin | Moderate | Different structure; more potent LDL reduction but varied side effects. |
Simvastatin | Moderate | Lower bioavailability; prodrug requiring metabolic activation. |
Pravastatin | Low | Less potent; hydrophilic nature affecting absorption and distribution. |
This compound | High | Enhanced tracking capabilities in metabolic studies due to its deuterated form. |
Mechanism of Action
2-Hydroxy Atorvastatin-d5 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include the HMG-CoA reductase enzyme and various pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Atorvastatin: The non-deuterated form of the compound.
Atorvastatin: The parent compound from which 2-Hydroxy Atorvastatin is derived.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin, which also inhibit HMG-CoA reductase.
Uniqueness
2-Hydroxy Atorvastatin-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .
Biological Activity
Introduction
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterium-labeled derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is significant in pharmacological research due to its unique isotopic labeling, which allows for detailed studies of its metabolic pathways and biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 45039407 |
Molecular Formula | C33H33FN2Na2O6 |
Molecular Weight | 585.66 g/mol |
IUPAC Name | This compound |
This compound functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to:
- Decreased Cholesterol Levels : Reduces the synthesis of cholesterol in the liver, leading to increased uptake of LDL (low-density lipoprotein) from the bloodstream.
- Pleiotropic Effects : Beyond lipid-lowering effects, atorvastatin has been shown to possess anti-inflammatory and antioxidative properties, contributing to cardiovascular protection .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Cholesterol Regulation : Similar to its parent compound, it effectively lowers total cholesterol and LDL levels.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the risk of atherosclerosis .
- Antioxidative Properties : The compound enhances redox balance within cells, providing cardioprotective effects .
Study on Topical Application
A clinical study investigated the effects of topical formulations containing simvastatin and atorvastatin salts on vitiligo patients. The study found that both formulations significantly improved skin repigmentation compared to placebo treatments over a 12-week period. Notably, atorvastatin's mechanism was linked to its ability to penetrate skin layers effectively, suggesting potential applications for 2-Hydroxy Atorvastatin-d5 in dermatological therapies .
Pharmacokinetic Studies
Research utilizing advanced UPLC-MS/MS methods demonstrated that atorvastatin and its metabolites, including this compound, exhibit distinct pharmacokinetic profiles in human plasma. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other statins:
Compound | Primary Action | Additional Effects |
---|---|---|
Atorvastatin | HMG-CoA reductase inhibition | Anti-inflammatory, antioxidative |
Simvastatin | HMG-CoA reductase inhibition | Cardioprotective effects |
2-Hydroxy Atorvastatin-d5 | HMG-CoA reductase inhibition | Enhanced tracking in metabolic studies |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 2-Hydroxy Atorvastatin-d5 Sodium Salt in experimental settings?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). NMR analysis (e.g., 1H and 13C) identifies characteristic peaks for the deuterated pyrrole ring and hydroxyl groups, while HR-MS validates the molecular formula (C33H28D5FN2Na2O6, MW 623.63) and isotopic purity. Purity assessment should use reverse-phase HPLC with UV detection (e.g., 244 nm) calibrated against certified reference standards .
Q. What is the role of this compound as an internal standard in mass spectrometry (MS) quantification of atorvastatin metabolites?
- Methodological Answer : The deuterated form (d5) minimizes matrix effects and ion suppression in MS by providing near-identical ionization efficiency to non-deuterated analytes. Researchers should prepare a calibration curve using serial dilutions of the analyte spiked with a fixed concentration of the deuterated standard (e.g., 50 ng/mL). Quantification relies on the ratio of analyte-to-standard peak areas, corrected for isotopic interference .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under acidic/alkaline hydrolysis, oxidative (H2O2), and photolytic conditions. For long-term storage, lyophilized samples stored at -80°C in amber vials show minimal degradation (<5% over 12 months). Regular HPLC-UV or LC-MS analysis monitors degradation products (e.g., lactone ring-opening or de-esterification) .
Q. What experimental models are appropriate to study CYP3A4-mediated pharmacokinetic interactions involving this compound?
- Methodological Answer : Use human liver microsomes (HLM) or transfected CYP3A4-expressing cell lines (e.g., HepG2) to measure metabolic clearance. Incubate the compound with NADPH-regenerating systems and quantify parent drug depletion via LC-MS/MS. Competitive inhibition assays with ketoconazole (a CYP3A4 inhibitor) validate enzyme-specific interactions .
Q. How does this compound inhibit cholesterol biosynthesis at the molecular level?
- Methodological Answer : The compound competitively inhibits HMG-CoA reductase by binding to the enzyme’s active site, mimicking the natural substrate HMG-CoA. In vitro assays involve measuring NADPH consumption (340 nm absorbance) in enzyme kinetics studies. IC50 values are determined using purified HMG-CoA reductase and varying inhibitor concentrations .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the dose-dependent effects of this compound in animal models?
- Methodological Answer : Discrepancies in dose-response (e.g., efficacy vs. toxicity at high doses) require rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentrations (LC-MS/MS) with LDL reduction (enzymatic assays) and liver enzyme biomarkers (e.g., ALT/AST). Dose-ranging studies in transgenic mice (e.g., LDLR−/−) can clarify thresholds for therapeutic vs. toxic effects .
Q. What strategies optimize batch-to-batch consistency in synthesizing this compound for sensitive bioassays?
- Methodological Answer : Implement orthogonal purification techniques (e.g., preparative HPLC followed by ion-exchange chromatography) to reduce residual trifluoroacetic acid (TFA) and sodium counterion variability. Batch validation should include peptide content analysis (Kjeldahl nitrogen assay) and 1H-NMR to confirm deuterium incorporation ≥98%. For cell-based assays, pre-test solubility in DMSO/PBS mixtures to ensure uniform stock solutions .
Q. How can researchers integrate multiple analytical techniques to validate this compound in complex biological matrices?
- Methodological Answer : Combine LC-MS/MS (for sensitivity) with capillary electrophoresis (CE) or nuclear magnetic resonance (NMR) to resolve co-eluting metabolites. For example, CE separates polar degradation products, while 19F-NMR tracks fluorophenyl group integrity. Cross-validation using certified reference materials (e.g., USP standards) ensures method robustness .
Q. What experimental approaches differentiate this compound from structural analogs (e.g., 4-hydroxy or ortho-hydroxy variants)?
- Methodological Answer : Use chiral chromatography (e.g., CHIRALPAK AD-H column) to resolve positional isomers. Tandem MS fragmentation patterns (e.g., m/z 568 → 440 for 2-hydroxy vs. m/z 568 → 426 for 4-hydroxy) provide diagnostic ions. X-ray crystallography of enzyme-inhibitor complexes further confirms binding site specificity .
Q. How should researchers address discrepancies in HMG-CoA reductase inhibition potency between in vitro and in vivo studies?
- Methodological Answer : Account for plasma protein binding (equilibrium dialysis) and tissue distribution (autoradiography in rodent models). Adjust in vitro IC50 values using unbound fraction (fu) corrections. Compartmental PK/PD models reconcile differences by incorporating hepatic first-pass metabolism and enterohepatic recirculation data .
Properties
Molecular Formula |
C33H33FN2Na2O6 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
InChI Key |
KNVKONHBFPQVPI-LBDKHHEASA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.